N-[4-(cyclohexen-1-yl)phenyl]acetamide
Description
Properties
CAS No. |
55376-60-8 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[4-(cyclohexen-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H17NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3,(H,15,16) |
InChI Key |
DXJULKQNODXVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexen-1-yl)phenyl]acetamide typically involves the reaction of 4-(cyclohexen-1-yl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexen-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The compound can be reduced to form N-[4-(cyclohexyl)phenyl]acetamide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: N-[4-(cyclohexyl)phenyl]acetamide.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(cyclohexen-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexen-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological profile of phenylacetamides is highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups: The nitrophenyl chalcone derivative () exhibits significantly enhanced antinociceptive activity, suggesting electron-withdrawing groups amplify potency through improved target interaction or metabolic stability .
- Lipophilic Groups : The cyclohexenyl group in the target compound may enhance membrane permeability due to its lipophilicity but could reduce solubility compared to polar groups like sulfamoyl () or hydroxyl () .
- Toxicity Considerations: Replacing the hydroxyl group in acetaminophen () with a cyclohexenyl group might mitigate hepatotoxicity linked to cytochrome P450-mediated metabolism of the hydroxyl group .
Structural Flexibility and Bioavailability
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide (): Incorporates a cyclohexenyl group via an ethyl spacer.
- N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (): The pyrazole ring introduces hydrogen-bonding capability, which may enhance solubility and receptor interactions relative to the non-polar cyclohexenyl group .
Q & A
Q. Key Methodological Considerations :
- Reagent Selection : Acetic anhydride for acetylation; bromoacetyl chloride for halogenation.
- Optimization : Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 amine-to-acetylating agent).
- Purification : Column chromatography or recrystallization to isolate pure products.
How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Structural elucidation employs:
- NMR : H NMR reveals aromatic protons (δ 6.8–7.5 ppm), cyclohexene protons (δ 5.5–6.0 ppm), and acetamide methyl groups (δ 2.1 ppm).
- X-ray Crystallography : Determines bond angles and intermolecular interactions. For example, nitro-substituted analogs exhibit torsional angles of -16.7° for nitro groups, influencing packing via C–H···O hydrogen bonds .
- Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H] at m/z 290.338 for CHNOS derivatives) .
Validation : Cross-referencing spectral data with computational models (e.g., DFT) ensures accuracy.
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?
Advanced Research Question
SAR strategies focus on substituent effects:
- Sulfonamide Derivatives : Introducing sulfonyl groups (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide) enhances analgesic activity. Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) showed superior efficacy to paracetamol in inflammatory pain models .
- Halogenation : Bromoacetyl groups (e.g., at position 2) improve electrophilicity, aiding covalent binding to target proteins .
- Aromatic Substitution : Electron-withdrawing groups (e.g., nitro, chloro) increase metabolic stability but may reduce solubility .
Q. Methodology :
- In Silico Docking : Predict binding affinity to cyclooxygenase (COX) or serotonin receptors.
- In Vivo Testing : Rodent models for analgesia (e.g., tail-flick test) and inflammation (carrageenan-induced edema).
What strategies resolve discrepancies in biological activity data across different studies involving this compound analogs?
Advanced Research Question
Data contradictions often arise from:
- Experimental Variability : Differences in dosage (e.g., 10 mg/kg vs. 50 mg/kg) or administration routes (oral vs. intraperitoneal).
- Compound Purity : Impurities from synthesis (e.g., unreacted aniline) can skew results. HPLC purity >98% is critical .
- Model Systems : Inflammatory vs. neuropathic pain models may yield divergent outcomes. For example, sulfonamide derivatives showed anti-hypernociceptive activity in inflammatory but not neuropathic models .
Q. Resolution Strategies :
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., ED values).
- Crystallographic Analysis : Confirm conformational stability; nitro-group torsion angles in analogs correlate with activity .
- Dose-Response Curves : Establish linear vs. non-linear relationships to identify optimal therapeutic windows.
What are the computational approaches for predicting the physicochemical properties and toxicity of this compound derivatives?
Advanced Research Question
- LogP Calculation : Predict lipophilicity using software like Molinspiration. Derivatives with LogP ~2.5 exhibit balanced absorption .
- ADMET Profiling : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and hepatotoxicity.
- Toxicity Prediction : QSAR models identify structural alerts (e.g., sulfonamide groups linked to hypersensitivity) .
Validation : Compare computational results with in vitro assays (e.g., Caco-2 cell permeability) and Ames test for mutagenicity.
How do intermolecular interactions influence the crystallographic packing and stability of this compound derivatives?
Advanced Research Question
Crystal packing is governed by:
- Hydrogen Bonding : Acetamide carbonyl groups form C=O···H–N bonds with adjacent aryl amines (distance ~2.8 Å) .
- π-π Stacking : Aromatic rings align with interplanar distances of 3.4–3.6 Å, stabilizing the lattice.
- Halogen Interactions : Bromoacetyl derivatives exhibit C–Br···π contacts, enhancing thermal stability (melting points >200°C) .
Implications : Stability under storage (e.g., hygroscopicity) correlates with packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
